Product packaging for Cinnamyl acetate(Cat. No.:)

Cinnamyl acetate

Cat. No.: B8816633
M. Wt: 176.21 g/mol
InChI Key: WJSDHUCWMSHDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinnamyl acetate (IUPAC name: 3-phenylprop-2-enyl acetate) is a significant flavor and fragrance ester known for its sweet, floral, and balsamic odor . It occurs naturally in high concentrations in the bark of cinnamon and is a compound of interest across food science, cosmetic development, and biological research . In research and development, this compound is primarily utilized as a key reference standard and building block in the flavor and fragrance industry for replicating notes of hyacinth, rose, and balsamic spices . Beyond its organoleptic properties, studies highlight its broader research value, demonstrating significant antioxidant, antibacterial, and anti-inflammatory activities . It also exhibits insecticidal and repellent properties, particularly against mosquitoes, suggesting potential for applications in pest management research . From a synthesis perspective, while it can be extracted from plants, efficient laboratory-scale production is often achieved via enzymatic catalysis or chemical esterification. Advanced enzymatic methods using immobilized lipases, sometimes with ultrasound assistance, offer high-yield, eco-friendly pathways, providing cleaner reactions compared to traditional chemical synthesis . Chemical synthesis typically involves the esterification of cinnamyl alcohol with acetic acid or acetic anhydride . Regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have recognized its safety for use as a flavoring agent . Toxicity studies in animals report an oral LD50 of over 3.3 g/kg in rats, indicating low acute toxicity . This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B8816633 Cinnamyl acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-phenylprop-2-enyl acetate

InChI

InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3

InChI Key

WJSDHUCWMSHDCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC=CC1=CC=CC=C1

boiling_point

265.0 °C

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of Cinnamyl Acetate

Involvement of the Shikimate Pathway

The biosynthesis of cinnamyl acetate (B1210297) begins with the shikimate pathway, a metabolic route found in plants and microorganisms but not in animals. mdpi.comhebmu.edu.cn This pathway is responsible for producing the aromatic amino acids, including phenylalanine, which is the essential precursor for a large class of secondary metabolites known as phenylpropanoids. mdpi.comhebmu.edu.cn The process starts with the condensation of phosphoenolpyruvate (B93156) and erythrose 4-phosphate, leading through a series of enzymatic steps to the formation of chorismate. mdpi.com Chorismate is a key branch-point intermediate that is converted to prephenate and subsequently to phenylalanine. mdpi.com

Presence in Other Botanical Sources (e.g., Prunus mume, Litchi chinensis)

Role of the Phenylpropanoid Pathway

The phenylpropanoid pathway follows the shikimate pathway and is the direct route to the synthesis of cinnamyl acetate's precursors. nih.govfrontiersin.org The first committed step is the non-oxidative deamination of phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). mdpi.comnih.gov Cinnamic acid is then converted to cinnamoyl-CoA. researchgate.net Subsequently, cinnamoyl-CoA is reduced to cinnamaldehyde (B126680) and then to cinnamyl alcohol by the action of enzymes such as cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD). researchgate.netwikipedia.org The final step in the formation of this compound is the esterification of cinnamyl alcohol with an acetyl group from acetyl-CoA, a reaction catalyzed by an acetyltransferase. sci-hub.se

Enzymatic Steps: From Phenylalanine to Cinnamyl Alcohol and Esterification

The transformation of L-phenylalanine into this compound is a multi-step enzymatic cascade. Each step is catalyzed by a specific enzyme that directs the chemical conversion toward the final product.

Deamination of Phenylalanine: The pathway initiates with the enzyme Phenylalanine Ammonia (B1221849) Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. nih.govncsu.edu This is a critical entry point into the phenylpropanoid pathway.

Activation of Cinnamic Acid: The resulting trans-cinnamic acid is then activated by 4-Coumarate:CoA Ligase (4CL) . This enzyme attaches a Coenzyme A (CoA) molecule to the carboxylic acid group of cinnamic acid, forming cinnamoyl-CoA. nih.govresearchgate.net This step makes the molecule more reactive for the subsequent reduction.

Reduction to Cinnamaldehyde: Cinnamoyl-CoA Reductase (CCR) catalyzes the reduction of the cinnamoyl-CoA thioester to cinnamaldehyde. nih.govresearchgate.net This is a key step in directing the metabolic flux towards the synthesis of monolignols and related alcohols.

Formation of Cinnamyl Alcohol: The aldehyde is then reduced to its corresponding alcohol by Cinnamyl Alcohol Dehydrogenase (CAD) . nih.govncsu.edu This enzyme specifically facilitates the conversion of cinnamaldehyde to cinnamyl alcohol, the direct precursor to this compound. nih.gov

Esterification to this compound: The final step is the esterification of cinnamyl alcohol. This reaction is catalyzed by an Alcohol Acyltransferase (AAT) , which transfers an acetyl group from acetyl-CoA to cinnamyl alcohol, yielding this compound. plos.org Enzymes in the BAHD acyltransferase family are known to be involved in such reactions in plants, and research has identified specific coniferyl alcohol acyltransferases (CFAT) in other species that perform a similar function on a related substrate. plos.org

StepSubstrateEnzymeProduct
1L-PhenylalaninePhenylalanine Ammonia Lyase (PAL)trans-Cinnamic acid
2trans-Cinnamic acid4-Coumarate:CoA Ligase (4CL)Cinnamoyl-CoA
3Cinnamoyl-CoACinnamoyl-CoA Reductase (CCR)Cinnamaldehyde
4CinnamaldehydeCinnamyl Alcohol Dehydrogenase (CAD)Cinnamyl Alcohol
5Cinnamyl Alcohol + Acetyl-CoAAlcohol Acyltransferase (AAT)This compound

Metabolic Regulation and Gene Expression in Plant Biosynthesis

The production of this compound in plants is a highly regulated process, controlled primarily at the level of gene transcription. The synthesis and emission of floral volatiles like this compound often coincide with specific developmental stages, such as flower blooming, and are managed by a complex network of regulatory factors. nih.gov

Research on Prunus mume has provided significant insights into this regulation. The expression of genes encoding the biosynthetic enzymes is closely correlated with the production of cinnamyl alcohol and its derivatives. For example, the expression of the PmCAD1 gene, which codes for a cinnamyl alcohol dehydrogenase, was observed to increase progressively from the budding stage through to the final flowering stage, mirroring the release pattern of cinnamyl alcohol. frontiersin.org Similarly, the activity of the CAD enzyme was found to be significantly higher in cultivars that produce large amounts of cinnamyl alcohol. nih.gov

The synthesis of these volatile compounds is also spatially regulated. In scent-producing plants, the expression of the relevant biosynthetic genes is often highest in the floral organs, such as petals and stamens, where the fragrance is emitted to attract pollinators. plos.org

The entire phenylpropanoid pathway is subject to regulation by various families of transcription factors, including MYB, NAC, and C2H2, which can control the expression of multiple genes within the pathway simultaneously. researchgate.net The availability of the initial precursor, L-phenylalanine, is also a critical control point, managed by feedback regulation within the shikimate pathway, which produces the aromatic amino acids. oup.comsci-hub.se The coordinated expression of these structural and regulatory genes ensures that this compound is produced at the appropriate time and in the correct tissues to fulfill its biological function.

Chemical and Enzymatic Synthesis Methodologies

Conventional Chemical Synthesis Approaches

Traditional chemical synthesis remains a cornerstone for the industrial production of cinnamyl acetate (B1210297), relying on well-established organic reactions. These methods are often characterized by high conversion rates and scalability.

The most direct and common chemical route to cinnamyl acetate is the esterification of a cinnamyl alcohol precursor. google.com This process, a type of Fischer-Speier esterification, typically involves reacting cinnamyl alcohol with an acylating agent such as acetic acid or, more frequently, acetic anhydride (B1165640) for improved yield. google.comacs.orgrsc.org The reaction requires a strong acid catalyst to proceed at a practical rate. acs.orgresearchgate.net

Commonly employed catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). google.comwikipedia.org The reaction is often performed under azeotropic conditions to remove the water byproduct, which drives the equilibrium toward the formation of the ester product. wikipedia.orgrsc.org In one patented method, cinnamyl alcohol is added dropwise to a solution of acetic anhydride and a catalyst (phosphoric acid or p-toluenesulfonic acid) at a controlled temperature of 20-45 °C. google.com Following the addition, the reaction is maintained at 40-50 °C, and after work-up involving washing and neutralization, the final product is purified by vacuum distillation, achieving yields as high as 88.6%. google.com

Table 1: Conventional Esterification of Cinnamyl Alcohol
Acylating AgentCatalystKey ConditionsReported YieldReference
Acetic AnhydridePhosphoric Acid or p-Toluenesulfonic AcidReaction at 40-50 °C followed by vacuum distillationUp to 88.6% google.com
Acetic Acid / AnhydrideStrong Acid (e.g., H₂SO₄)Direct esterification, often under azeotropic conditionsNot specified acs.orgwikipedia.orgrsc.org
Acetic Anhydridep-Toluenesulfonic AcidCorrosive nature notedNot specified wikipedia.org
Isopropenyl Acetatep-Toluenesulfonic AcidReaction in acetonitrile (B52724) at 20 °C for 16 hours97% wikipedia.org

Phase transfer catalysis (PTC) offers an alternative synthetic strategy, particularly useful when dealing with immiscible reactants. patsnap.com For this compound synthesis, this method involves the reaction between an inorganic acetate salt, such as sodium acetate, and a cinnamyl halide, typically cinnamyl bromide, in a solid-liquid system. wikipedia.orgpatsnap.com

The reaction is facilitated by a phase transfer catalyst, which transports the acetate anion from the solid or aqueous phase to the organic phase where the cinnamyl bromide is dissolved. Quaternary ammonium (B1175870) salts, like tetrabutylammonium (B224687) bromide (TBAB), are effective catalysts for this process. wikipedia.orgpatsnap.com Research has shown that catalysts with longer alkyl chains tend to provide better performance. A kinetic study using a batch reactor investigated various factors affecting the reaction, including catalyst type, agitation speed, temperature, and reactant ratios. Complete conversion of cinnamyl bromide could be achieved within 90 minutes at 95°C with 100% selectivity for this compound.

Table 2: Phase Transfer Catalysis for this compound Synthesis
ReactantsCatalystSystem TypeKey FindingsReference
Cinnamyl bromide, Sodium acetateQuaternary ammonium bromideSolid-LiquidAn effective non-enzymatic synthesis route. patsnap.com
Cinnamyl bromide, Sodium acetateTetrabutylammonium bromideSolid-LiquidReaction occurs at high temperature. wikipedia.org
Cinnamyl bromide, Sodium acetateQuaternary ammonium bromides (QBr)Solid-Liquid Batch ReactorLonger alkyl chain catalysts show better performance. 100% conversion at 95°C in 90 min.

Synthetic routes utilizing diketene (B1670635) for the formation of acetate-related structures represent a more complex approach. While direct esterification of cinnamyl alcohol with diketene is not a commonly cited method for producing this compound, diketene serves as a precursor in reactions mediated by metallic compounds like manganese(III) acetate. In these processes, manganese(III) acetate acts as a one-electron oxidant to generate carbon-centered radicals from compounds with active methylene (B1212753) groups, including diketene. The resulting acetonyl radical can then participate in oxidative free-radical cyclizations and other carbon-carbon bond-forming reactions with olefins, which could be a component of a larger synthetic pathway. This strategy is primarily employed for creating more complex molecules like γ-lactones or for the acetonylation of alkenes, rather than the straightforward synthesis of this compound.

Phase Transfer Catalysis in this compound Synthesis

Biocatalytic and Enzymatic Synthesis

In response to the demand for greener and more sustainable chemical processes, biocatalytic methods employing enzymes have emerged as powerful alternatives to conventional synthesis. These reactions are prized for their high specificity, mild operating conditions, and reduced environmental impact.

Lipases (triacylglycerol ester hydrolases) are the most widely used enzymes for the synthesis of flavor esters like this compound. patsnap.com The typical enzymatic route is a transesterification (or alcoholysis) reaction, where cinnamyl alcohol reacts with an acyl donor, which is an ester. Common acyl donors include vinyl acetate and ethyl acetate.

Vinyl acetate often provides higher conversion rates because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde (B116499), shifting the reaction equilibrium forward. patsnap.com However, acetaldehyde can have a deactivating effect on the lipase (B570770). patsnap.com Consequently, ethyl acetate is frequently used as a "greener" and less deactivating alternative, acting as both the acyl donor and the reaction solvent in solvent-free systems.

The choice of lipase and its formulation are critical to the success of the biocatalytic synthesis. Two enzymes that have been extensively studied for this compound production are Novozym 435 and lipases from Pseudomonas species.

Novozym 435 , an immobilized lipase B from Candida antarctica, is renowned for its high catalytic activity and stability in non-aqueous media, making it a popular choice for ester synthesis. Studies have optimized various parameters for its use in producing this compound. In a solvent-free system using ethyl acetate as the acyl donor, a 90.06% conversion was achieved in 3 hours at 40°C. Kinetic studies of this system showed that the reaction follows a Ping-Pong Bi-Bi mechanism with inhibition by the cinnamyl alcohol substrate. In another study using vinyl acetate as the acyl donor and assisted by ultrasound, a near-quantitative yield (99.99%) was obtained in just 20 minutes at 40°C.

Table 3: Performance of Novozym 435 in this compound Synthesis
Acyl DonorSystem ConditionsOptimal TemperatureConversion / YieldReaction TimeReference
Ethyl AcetateSolvent-free, Ethyl acetate/alcohol ratio 15:140°C90.06% Conversion3 hours
Vinyl AcetateSolvent-free, Ultrasound-assisted (50W)40°C99.99% Yield20 minutes
Vinyl AcetateNon-aqueous medium40°CNot specified4 hours

Pseudomonas fluorescens lipase (PFL) has also been shown to be effective, particularly when its stability and reusability are enhanced through immobilization. One innovative approach involves immobilizing PFL on absorbent cotton fibers by physical adsorption. This technique creates a stabilized microenvironment for the enzyme in organic systems, mimicking the natural interfacial activation of lipases at an oil-water interface. When immobilized on cotton, PFL catalyzed the transesterification between cinnamyl alcohol and vinyl acetate with significantly improved performance compared to the native enzyme. The cotton-immobilized PFL demonstrated a more than 5-fold increase in substrate transformation ability and an exceptionally long activity half-life of 693 hours, with a negligible decay rate. Even under static conditions at room temperature, the immobilized enzyme achieved high conversions (91% after 48 hours).

Table 4: Performance of Immobilized Pseudomonas fluorescens Lipase (PFL)
Immobilization SupportAcyl DonorKey ConditionsConversionKey FindingReference
Absorbent CottonVinyl Acetate37°C, 160 rpm>5-fold conversion vs. native PFL after 2hActivity half-life (t₁/₂) of 693 hours.
Absorbent CottonVinyl Acetate25°C, Static80% after 24h; 91% after 48hEffective catalysis at room temperature without agitation.

Lipase-Catalyzed Transesterification Reactions

Reaction Kinetics and Mechanisms (e.g., Ping-Pong Bi-Bi)

The enzymatic synthesis of this compound, typically through transesterification or esterification reactions catalyzed by lipases, predominantly follows a Ping-Pong Bi-Bi mechanism. This kinetic model is characteristic of reactions involving two substrates and two products catalyzed by a single enzyme. In this mechanism, the enzyme first binds with one substrate, releases the first product, and then binds with the second substrate to form the final product before returning to its original state.

Kinetic studies of the lipase-catalyzed transesterification between cinnamyl alcohol and an acyl donor like ethyl acetate have confirmed this pathway. nih.gov The reaction involves the lipase (E) first reacting with the acyl donor (A, ethyl acetate) to form an acyl-enzyme intermediate (EA), releasing the first product (P, ethanol). This intermediate then reacts with the second substrate (B, cinnamyl alcohol) to produce the final ester (Q, this compound) and regenerate the free enzyme.

A key characteristic observed in these studies is substrate inhibition. Research has shown that cinnamyl alcohol can act as an inhibitor to the lipase, which is a crucial consideration for process optimization. nih.govdntb.gov.uaaiche.org Kinetic studies for the transesterification using Novozym 435 (an immobilized lipase from Candida antarctica) in a solvent-free system determined the Michaelis constants (Kₘ) for ethyl acetate and cinnamyl alcohol, as well as the inhibition constant (Kᵢ) for cinnamyl alcohol. nih.govdntb.gov.ua

Table 1: Kinetic Constants for this compound Synthesis via Transesterification nih.govdntb.gov.ua
Kinetic ParameterSubstrateValue (mmol L⁻¹)
Michaelis Constant (Kₘ)Ethyl Acetate2.241
Michaelis Constant (Kₘ)Cinnamyl Alcohol206.82
Inhibition Constant (Kᵢ)Cinnamyl Alcohol0.461

The data indicates that cinnamyl alcohol has a significant inhibitory effect on the lipase, a factor that must be managed in bioreactor design and operation to maintain high reaction efficiency. nih.govdntb.gov.ua The Ping-Pong Bi-Bi model has also been successfully applied to describe the kinetics of other similar esterification reactions, reinforcing its relevance in the synthesis of flavor esters. researchgate.netjst.go.jp

Optimization of Reaction Parameters (e.g., Temperature, Solvent Systems, Substrate Ratios)

The efficiency and yield of this compound synthesis are highly dependent on the optimization of various reaction parameters. Key factors that have been extensively studied include the choice of enzyme, temperature, solvent system, and the molar ratio of substrates.

Enzyme Selection: Different lipases exhibit varying levels of activity for this compound synthesis. Novozym 435 is frequently reported as a highly effective catalyst. nih.gov In a comparative study for the synthesis of this compound from cinnamyl alcohol and vinyl acetate, Novozym 435 showed a 96% conversion in just one hour, whereas Lipozyme RM IM and Lipozyme TL IM resulted in much lower yields of 6% and 4%, respectively. nih.gov

Temperature: The reaction temperature influences both the enzyme's activity and its stability. For the synthesis of this compound using immobilized Candida antarctica lipase (Novozym 435), an optimal temperature of 40°C was identified, achieving a high conversion rate. nih.govdntb.gov.ua Studies on other enzymatic systems for ester synthesis have shown optimal temperatures ranging from 30°C to 60°C. For instance, the synthesis of neryl acetate using immobilized Pseudomonas fluorescens lipase found an optimal temperature of 50°C. mdpi.com The use of thermophilic esterases can shift the optimal temperature higher; for example, an esterase from Geobacillus subterraneus had an optimum temperature of 60°C for its activity. nih.gov

Solvent Systems: The choice of solvent can significantly impact reaction equilibrium and enzyme performance. Many studies focus on solvent-free systems where one of the reactants, typically the acyl donor, also acts as the solvent. nih.govdntb.gov.uanih.gov In the synthesis of this compound using ethyl acetate as the acyl donor, the solvent-free system proved effective. nih.govdntb.gov.ua When solvents are used, non-polar organic solvents like n-hexane are common. biochemjournal.com The effect of different solvents on the conversion of cinnamyl alcohol has been systematically evaluated, showing the importance of this parameter. researchgate.net

Substrate Ratio: The molar ratio of the acyl donor to the alcohol substrate is a critical factor, particularly when substrate inhibition occurs. To mitigate the inhibitory effect of cinnamyl alcohol, a high excess of the acyl donor is often used. nih.govdntb.gov.ua A molar ratio of 15:1 for ethyl acetate to cinnamyl alcohol was found to be optimal for achieving a 90.06% conversion. nih.govdntb.gov.ua Optimization studies for similar esters using factorial design experiments have also confirmed that a significant excess of the acylating agent can lead to substantially increased conversions. rsc.org

Table 2: Optimized Parameters for Enzymatic this compound Synthesis
ParameterEnzymeOptimal ConditionResultReference
Substrate Molar Ratio (Ethyl Acetate:Cinnamyl Alcohol)Novozym 43515:190.06% conversion after 3 hours nih.govdntb.gov.ua
TemperatureNovozym 43540°CPart of optimal conditions for 90.06% conversion nih.govdntb.gov.ua
SystemEsterase from Geobacillus subterraneusSolvent-free>99% conversion in 6 hours nih.gov
TemperatureEsterase from Geobacillus subterraneus60°COptimal temperature for enzyme activity nih.gov
EnzymeNovozym 435 vs. othersNovozym 43596% conversion in 1 hour nih.gov

Enzyme Immobilization Techniques and Bioreactor Design

Immobilization of enzymes is a crucial strategy to enhance their stability, facilitate separation from the reaction mixture, and enable their reuse, which is vital for designing efficient and economical bioreactors. mdpi.com Various techniques have been successfully applied for the synthesis of this compound.

One simple and effective method involves the physical absorption of lipase onto a support material. Pseudomonas fluorescens lipase (PFL) has been immobilized on cotton fibers within a column glass bottle, creating a simple "cotton-lipase" bioreactor. biochemjournal.comtandfonline.com This approach leverages the fluffy structure and numerous hydroxyl groups of cotton to stabilize the enzyme, particularly in non-aqueous systems where enzymes might otherwise denature. tandfonline.com The resulting immobilized PFL showed a catalytic ability more than five times that of the native lipase and an exceptionally long activity half-life of 693 hours. tandfonline.com This simple static bioreactor design demonstrated good catalytic activity even at room temperature, achieving over 90% conversion in 48 hours. biochemjournal.com

Another approach utilizes agro-waste to create support materials. Mesoporous activated carbon derived from coconut and peanut shells has been used as a support for Candida antarctica lipase B (CALB). nih.gov The lipase was covalently bound to the support using glutaraldehyde (B144438) as a cross-linker. nih.gov This immobilized biocatalyst demonstrated a 2.35-fold increase in thermal stability compared to the free enzyme and achieved a 94% conversion for this compound synthesis in just 60 minutes. nih.gov It also retained its catalytic efficiency for over five consecutive reaction cycles. nih.gov

Advanced materials like metal-organic frameworks (MOFs) have also been explored. Zeolitic imidazolate frameworks (ZIFs), specifically a ZIF-8@ZIF-67 core-shell heterostructure, have been used to immobilize Pseudomonas fluorescens lipase via co-precipitation. mdpi.com This technique resulted in a 20.4-fold increase in specific activity compared to the free enzyme and demonstrated enhanced thermal stability. mdpi.com When applied to the synthesis of a similar ester (neryl acetate), the immobilized enzyme achieved a 99% yield and could be reused for 10 cycles while retaining 80% of its activity. mdpi.com

Engineered Biocatalysts with Enhanced Properties (e.g., Thermostability, Catalytic Activity)

Protein engineering offers a powerful tool for enhancing the properties of enzymes to meet the demands of industrial processes. For this compound synthesis, efforts have focused on improving the thermostability and catalytic efficiency of esterases and lipases.

Rational design, often aided by computational tools, has been successfully employed to improve thermophilic esterases from Geobacillus species. In one study, a computer-aided approach involving AutoDock, Consurf, Discovery Studio, and PoPMuSiC was used to identify mutational hotspots in an esterase from Geobacillus jurassicus (Gju768). nih.gov This led to the creation of two mutants, Q78I and Q78L, which exhibited significant improvements in thermal stability. The Q78I mutant showed a 65.27% increase in its half-life at 65°C and a 14.48% improvement in specific activity. nih.gov Under optimized conditions, this engineered biocatalyst achieved a 68% yield for this compound, more than double that of the wild-type enzyme (31%). nih.gov

Site-directed mutagenesis has also been used to enhance an esterase from Acinetobacter hemolyticus. An R232L variant was created that showed improved thermal stability; its half-life at 50°C increased from less than 30 minutes to 6 hours (and 8 hours after immobilization). researchgate.net This mutant achieved a 94% conversion rate in the synthesis of this compound. researchgate.net Further engineering of an esterase from Geobacillus subterraneus produced a double-point mutant (Q78Y/G119A) with an optimal temperature that increased from 65°C to 70°C and a 4.12-fold increase in its half-life at 75°C. researchgate.net This highly stable biocatalyst reached a 99.40% conversion rate for this compound synthesis. researchgate.net

In addition to thermostability, stability in different solvent systems is also a target for engineering. A novel esterase from Geobacillus subterraneus (EstGSU753) was identified that showed remarkable stability in methanol (B129727). nih.gov It retained 50% of its activity after being incubated in 90% methanol for 35 hours. nih.gov This enzyme proved highly effective in a solvent-free system for producing this compound, achieving over 99% conversion. nih.gov

Table 3: Properties of Engineered Biocatalysts for this compound Synthesis
Enzyme SourceMutationEnhanced PropertyKey FindingReference
Geobacillus jurassicusQ78IThermostability & Activity65.27% increase in half-life at 65°C; 68% yield (vs. 31% for wild type). nih.gov
Acinetobacter hemolyticusR232LThermostabilityHalf-life at 50°C increased from <30 min to 6 h; 94% conversion. researchgate.net
Geobacillus subterraneusQ78Y/G119AThermostabilityOptimal temperature increased to 70°C; 99.40% conversion. researchgate.net
Geobacillus subterraneusWild Type (EstGSU753)Methanol StabilityRetained 50% activity after 35h in 90% methanol; >99% conversion. nih.gov

These studies demonstrate that targeted protein engineering can yield robust biocatalysts with superior stability and activity, making the enzymatic synthesis of this compound more viable for industrial applications. nih.govresearchgate.net

Biological Activities and Mechanistic Investigations

Antimicrobial Research

The hydrophobic nature of essential oil components, including cinnamyl acetate (B1210297), facilitates their accumulation in the lipid-rich bacterial cell membranes, leading to significant structural and functional damage. mdpi.com This disruption impairs membrane integrity and permeability. For instance, essential oil from Cinnamomum zeylanicum, containing cinnamyl acetate (2.82%), was shown to cause leakage of cellular constituents like DNA, RNA, and proteins, with a lethal effect reaching 99.99%. who.int Similarly, nanoemulsions of cinnamon essential oil have been found to destroy the integrity and function of the bacterial membrane in Pseudomonas deceptionensis CM2. nih.gov

While the primary mechanism of membrane damage is often attributed to cinnamaldehyde (B126680) researchgate.net, some studies have investigated this compound's specific role. One study reported that this compound demonstrated moderate sensitivity against the cariogenic bacteria Streptococcus mutans and Streptococcus sobrinus. semanticscholar.org However, other research has suggested that this compound on its own has a low or negligible antibacterial effect, indicating its contribution may be more significant as part of the complex mixture of an essential oil. caldic.com The antimicrobial action of cinnamyl acetoacetate, a related ester, has also been attributed to its ability to disrupt the integrity of microbial cell membranes.

Table 1: Composition of this compound in Antimicrobial Cinnamon Essential Oils

Plant Source This compound % Other Major Components Target Organism(s) Reference
Cinnamomum aromaticum 18.93% Cinnamaldehyde (47.04%) Various bacteria and yeasts mdpi.com
Cinnamomum zeylanicum 6.49% Cinnamaldehyde (67.58%), Cineole (3.31%) Staphylococcus aureus, Escherichia coli redalyc.org
Cinnamomum cassia 7.56% trans-Cinnamaldehyde (61.9%) Acinetobacter baumannii frontiersin.org
Cinnamomum cassia 2.85% Cinnamaldehyde (88.18%) Pseudomonas aeruginosa researchgate.net
Cinnamomum verum 8.5% Cinnamaldehyde (44.35%) Acidovorax citrulli ajol.info
Cinnamomum zeylanicum 2.82% Cinnamaldehyde (81.78%) Gram-positive and Gram-negative bacteria who.int

Cinnamon essential oils and their components interfere with critical bacterial cellular functions.

Cell Division: Cinnamaldehyde has been shown to inhibit bacterial cell division by targeting the FtsZ protein, a key component in the formation of the Z-ring necessary for cytokinesis. caldic.comredalyc.orgmdpi.comnih.gov This action perturbs the assembly dynamics of the Z-ring, ultimately halting cell proliferation. redalyc.orgnih.gov this compound is present in oils demonstrating this activity. redalyc.org

Biofilm Formation: Biofilms are structured communities of bacteria that exhibit increased resistance to antimicrobial agents. Essential oils containing this compound have demonstrated significant antibiofilm capabilities. An essential oil from Cinnamomum cassia with 7.56% this compound was effective in preventing biofilm formation and reducing pre-formed biofilms of Acinetobacter baumannii. frontiersin.orgmdpi.com Similarly, an oil with 2.85% this compound showed antibiofilm activity against multiple clinical strains of Pseudomonas aeruginosa. researchgate.net The mechanism often involves the disruption of the biofilm matrix and induction of cell shrinkage. researchgate.net

Table 2: Antibiofilm Activity of Essential Oils Containing this compound

Essential Oil Source This compound % Target Organism Key Finding Reference
Cinnamomum cassia 7.56% Acinetobacter baumannii Inhibition of formation (47–81%) and reduction of pre-formed biofilm (30–62%). frontiersin.org
Cinnamomum cassia 2.85% Pseudomonas aeruginosa Significant reduction of biofilms with distorted architecture and cell shrinkage. researchgate.net
Cinnamomum verum Not Specified Pseudomonas aeruginosa, Acinetobacter baumannii Both essential oil and cinnamaldehyde showed antibiofilm effects. nih.gov

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the formation of biofilms and production of virulence factors. Inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure that leads to resistance. Cinnamon oil from Cinnamomum burmanii, which contains cinnamoyl acetate (10.75%), has been shown to exhibit anti-quorum sensing activity against Pseudomonas aeruginosa. neliti.com The primary active compound, cinnamaldehyde, is known to repress the expression of key QS-related genes. nih.gov By interfering with these signaling pathways, components of cinnamon oil can attenuate bacterial virulence and biofilm formation. caldic.comresearchgate.netjmbfs.org

This compound, as a component of cinnamon essential oils, is also involved in antifungal activities. The synergistic effect of compounds within the oil, such as cinnamaldehyde and this compound, is believed to be responsible for its potent action against various fungal pathogens. nih.gov

The primary mechanism of antifungal action for cinnamon oil is the disruption of the fungal cell membrane. mdpi.com This process is largely mediated by the interaction of the oil's lipophilic components with ergosterol (B1671047), a vital sterol in the fungal membrane that is analogous to cholesterol in mammalian cells. mdpi.commdpi.com This interaction disrupts membrane integrity, leading to increased permeability and leakage of essential intracellular contents, ultimately causing cell death. mdpi.comscispace.com

Studies have shown that cinnamon components can significantly reduce the amount of ergosterol in the fungal cell membrane. mdpi.comnih.gov For example, cinnamaldehyde has been found to inhibit ergosterol biosynthesis in Fusarium sambucinum, leading to the disruption of cell membrane integrity. nih.gov While cinnamaldehyde is often cited as the main driver of this effect mdpi.complos.org, the presence of this compound in these effective oils points to a contributory or synergistic role in compromising the fungal cell. nih.govmdpi.com For example, essential oil from Cinnamomum aromaticum, containing 18.93% this compound, was found to exert its antifungal activity through extensive lesions in the cell membrane and a significant reduction in ergosterol content. mdpi.com

Antifungal Activity and Mechanisms of Action

Inhibition of Fungal Growth and Toxin Production

Research has demonstrated that this compound, often as a component of essential oils, exhibits notable antifungal properties. Essential oils from certain Cinnamomum provenances, specifically the cinnamaldehyde/cinnamyl acetate type, have shown excellent inhibitory effects against various fungi. nih.gov

For instance, these essential oils completely inhibited the growth of white-rot fungi, Trametes versicolor and Lenzites betulina, and the brown-rot fungus, Laetiporus sulphureus, at a concentration of 200 µg/ml. nih.gov Further studies have indicated that essential oils containing this compound can effectively inhibit the mycelial growth of several fungal pathogens, including Botryosphaeria dothidea, Diplodia seriata, and Cytospora pruinosa. mdpi.com In some cases, complete inhibition was observed at concentrations as low as 0.1%. mdpi.com The antifungal mechanism is believed to involve the disruption of the fungal cell membrane. mdpi.com

While direct studies on this compound's effect on mycotoxin production are less common, the inhibition of fungal growth is a primary method to control toxin production. By preventing the proliferation of mycotoxigenic fungi such as Aspergillus and Penicillium species, this compound contributes to reducing the potential for toxin contamination. researchgate.netresearchgate.net

Acaricidal and Insecticidal Properties

This compound has also been investigated for its effectiveness against various pests, including mites and insects.

Studies have highlighted the larvicidal potential of this compound, particularly against mosquito vectors like Aedes aegypti, the transmitter of dengue fever, Zika, and other diseases. nih.govmdpi.com Essential oils containing this compound have demonstrated significant inhibitory effects on the fourth-instar larvae of A. aegypti. nih.govresearchgate.net

Table 1: Larvicidal Activity of Selected Compounds against Aedes aegypti Larvae

CompoundLC50 (ppm) in 24h
Cinnamaldehyde29
This compound <50
Eugenol<50
Anethole<50

Data sourced from studies on cinnamon leaf oil constituents. nih.govrjlbpcs.com

The mechanisms through which this compound repels insects and deters feeding are multifaceted. Essential oils containing this compound are known to have repellent, irritant, and toxic actions that reduce contact between insects and their targets. nih.gov These effects are often attributed to the interaction of the volatile compounds with the insect's olfactory and gustatory systems.

The anti-feedant properties of compounds like this compound are crucial in pest control. google.commdpi.com By making a food source unpalatable, these compounds can effectively protect plants or other materials from insect damage. The synergistic activity of this compound with other compounds, such as carvone (B1668592) and methyl eugenol, has also been noted, suggesting complex interactions that enhance its nematicidal effects. researchgate.net

Larvicidal Effects on Insect Vectors

Antioxidant Research

The antioxidant potential of this compound has been explored through its ability to neutralize free radicals, which are unstable molecules that can cause cellular damage.

Free Radical Scavenging Capabilities

This compound has demonstrated the ability to scavenge free radicals, a key indicator of antioxidant activity. This property is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. biomedres.usjfda-online.comresearchgate.net

In one study, the acetylated derivative of cinnamic acid, this compound, showed significant antioxidant activity with a 50% inhibitory concentration (IC50) of 0.16 µg/mL in a DPPH assay, which was comparable to the standard antioxidant, Vitamin C (0.12 µg/mL). biomedres.us This suggests that the acetylation process may slightly enhance the antioxidant capacity of the parent compound, cinnamic acid. biomedres.us Essential oils containing this compound have also been shown to possess potent free radical scavenging activity against DPPH and ABTS radicals. jfda-online.com

Table 2: DPPH Radical Scavenging Activity (IC50) of this compound and Related Compounds

CompoundIC50 (µg/mL)
This compound 0.16
Cinnamic acid0.18
Vitamin C (Standard)0.12

Data from a comparative study on antioxidant activity. biomedres.us

Mechanisms of Antioxidant Action

The antioxidant activity of phenolic and related compounds like this compound is generally attributed to two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govmdpi.com

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The Oxygen Radical Absorbance Capacity (ORAC) assay is often used as an example of a HAT-based method. nih.gov

Single Electron Transfer (SET): This mechanism involves the transfer of a single electron from the antioxidant to the free radical. The DPPH assay is commonly cited as an example of a reaction that proceeds via the SET mechanism. nih.gov

The specific mechanism for a given antioxidant can be influenced by factors such as its molecular structure and the solvent used in the reaction. agriculturejournals.czresearchgate.net For instance, some studies on related hydroxycinnamic acids have shown that in methanol (B129727), the reaction is primarily governed by a sequential proton loss electron transfer (SPLET) mechanism, a variant of SET. agriculturejournals.cz In contrast, in a less polar solvent like ethyl acetate, the HAT mechanism is predominant. agriculturejournals.cz While the precise dominant mechanism for this compound requires further specific investigation, its structural relatives operate through these pathways to exert their antioxidant effects. mdpi.commdpi.com

Modulation of Oxidative Stress Biomarkers (e.g., SOD, GST)

This compound, a significant constituent of cinnamon, has been identified for its role in modulating key enzymatic defenses against oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, and it is implicated in numerous pathological conditions. The primary defense system includes antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) S-transferase (GST).

Research has shown that components of cinnamon, including this compound, can enhance the activity of these crucial enzymes. rsc.orgmdpi.com Studies involving constituents from Cinnamomum osmophloeum leaves, for which this compound can be a major component, demonstrated a significant induction of genes related to antioxidant activity, specifically SOD and GST. researchgate.net This upregulation of antioxidant enzymes suggests a mechanism by which this compound may contribute to cellular protection against oxidative damage. researchgate.net For instance, in one study, dietary supplementation with cinnamon essential oil, which contains this compound, led to an increased activity of SOD in the liver. mdpi.com While direct studies on isolated this compound are still emerging, the findings from extracts and essential oils rich in this compound point towards its potential to bolster the endogenous antioxidant defense system. rsc.orgresearchgate.netcnr.it

Investigations into Other Biological Interactions

Modulation of Inflammatory Pathways (e.g., Pro-inflammatory Cytokine Inhibition)

This compound is implicated in the modulation of inflammatory pathways, a critical process in the body's response to injury and infection but also a driver of chronic disease when dysregulated. Research focusing on cinnamon extracts and their components has highlighted their ability to suppress pro-inflammatory signaling molecules known as cytokines.

Studies have shown that compounds from cinnamon can reduce the levels of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-1β, IL-6). mdpi.comnih.gov Although much of the research has centered on cinnamaldehyde, this compound is a recognized bioactive constituent of cinnamon essential oils that exhibit these anti-inflammatory properties. rsc.org The mechanism often involves the inhibition of major inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) pathway. researchgate.net By inhibiting the activation of NF-κB, cinnamon compounds can prevent the transcription of genes that code for pro-inflammatory cytokines, thereby reducing the inflammatory response. mdpi.comresearchgate.net

Interactive Data Table: Effect of Cinnamon Compounds on Pro-inflammatory Cytokines

This table summarizes findings on the inhibition of key inflammatory mediators by cinnamon constituents. Note that studies often use extracts or other primary components like cinnamaldehyde, with this compound being a known bioactive compound within these sources.

Compound/Extract SourceCytokine InhibitedCellular/Animal ModelObserved Effect
CinnamaldehydeTNF-α, IL-1β, IL-6LPS-activated BV2 microgliaSignificant reduction in cytokine production and mRNA levels. mdpi.com
Cinnamon Water ExtractTNF-αLPS-induced miceReduced serum TNF-α levels by blocking IκBα degradation.
CinnamaldehydeIL-1β, IL-6, TNF-αVarious arthritis modelsDecreased expression of pro-inflammatory cytokines. researchgate.net
Essential Oil from C. osmophloeumIL-1β, IL-6LPS-stimulated cellsReduced production of specified cytokines. nih.gov

Impact on Cell Cycle Progression (e.g., G0/G1 Phase Arrest)

Investigations into the anticancer potential of cinnamon derivatives have revealed impacts on cell cycle progression, a fundamental process that governs cell replication. Dysregulation of the cell cycle is a hallmark of cancer, and inducing cell cycle arrest is a key strategy for many anticancer agents.

While much of the specific research has focused on cinnamaldehyde and cinnamic acid, derivatives of these compounds, which are structurally related to this compound, have been shown to induce cell cycle arrest. alliedacademies.orgresearchgate.netnih.gov For example, studies on cinnamic acid have demonstrated its ability to cause an accumulation of cells in the G0/G1 phase of the cell cycle. alliedacademies.org This arrest at the G0/G1 checkpoint prevents cells from entering the S phase (DNA synthesis), thereby halting proliferation. alliedacademies.org Similarly, other research has pointed to cinnamaldehyde derivatives inducing arrest at the G2/M phase. researchgate.netnih.gov This body of evidence suggests that compounds from the cinnamyl family interfere with the machinery of cell division, representing a significant area of their biological activity.

Induction of Apoptosis in Cellular Models

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells from the body. A critical feature of many effective anticancer agents is their ability to trigger apoptosis in tumor cells. This compound and its related compounds have been investigated for this property.

Research indicates that constituents of cinnamon can initiate apoptosis through various molecular mechanisms. One key mechanism is the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. nih.govspandidos-publications.com Studies on related compounds like cinnamaldehyde and cinnamic acid have shown they can upregulate pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2. nih.govspandidos-publications.comproquest.com This shift in the Bax/Bcl-2 ratio disrupts mitochondrial integrity, leading to the release of cytochrome c and the subsequent activation of caspases, the executive enzymes of apoptosis. researchgate.netmdpi.com Cinnamaldehyde has been shown to induce apoptosis in human leukemia cells through the generation of reactive oxygen species and activation of the caspase cascade. researchgate.net

Interactive Data Table: Modulation of Apoptotic Proteins by Cinnamon-Related Compounds

This table outlines the effects of cinnamon-derived compounds on key proteins that regulate apoptosis.

CompoundProtein TargetEffectCellular Model
CinnamaldehydeBcl-2DownregulationHuman PLC/PRF/5 cells nih.gov
CinnamaldehydeBaxUpregulationHuman PLC/PRF/5 cells nih.gov
trans-Cinnamic acidBcl-2DownregulationHT29 cells spandidos-publications.com
trans-Cinnamic acidBaxUpregulationHT29 cells spandidos-publications.com
CinnamaldehydeCaspase-9, Caspase-3Activation (Processing)Human leukemia K562 cells researchgate.net

Nematicidal Activity against Plant-Parasitic Organisms

This compound has demonstrated significant efficacy as a nematicidal agent, offering a potential botanical alternative to synthetic pesticides for the control of plant-parasitic nematodes. These microscopic roundworms are major agricultural pests that cause substantial crop damage worldwide.

Studies have specifically identified this compound as a potent compound against the root-knot nematode, Meloidogyne incognita. researchgate.net In vitro experiments have shown that this compound effectively inhibits the movement of second-stage juveniles (J2) and also suppresses egg hatching. researchgate.net The activity is both concentration- and time-dependent. For example, one study found that a concentration of 100 μg/ml of this compound resulted in 100% inhibition of J2 movement after 50 minutes of incubation. researchgate.netresearchgate.net It has also shown activity against other nematodes, such as the pine wood nematode (Bursaphelenchus xylophilus), with a reported LC50 value of 32.81 μl/L against its juvenile form. brill.combrill.com This nematicidal action highlights a valuable application of this compound in agriculture.

Interactive Data Table: Nematicidal Activity of this compound

This table provides specific data on the effectiveness of this compound against plant-parasitic nematodes.

Target OrganismParameter MeasuredConcentrationResult
Meloidogyne incognita (J2)Inhibition of Movement100 µg/ml100% inhibition after 50 minutes. researchgate.net
Meloidogyne incognita (J2)Inhibition of Movement125 µg/ml100% inhibition after 50 minutes. researchgate.net
Meloidogyne incognita (Eggs)Hatch Inhibition (3 days)100 µg/ml81.3% inhibition. researchgate.net
Meloidogyne incognita (Eggs)Hatch Inhibition (3 days)200 µg/ml90.7% inhibition. researchgate.net
Bursaphelenchus xylophilus (Juvenile)MortalityLC5032.81 µl/L. brill.com

Metabolic Fate and Biotransformation Studies

Enzymatic Hydrolysis Pathways (e.g., Carboxylesterases)

The initial and pivotal step in the metabolism of cinnamyl acetate (B1210297) is its hydrolysis, a reaction predominantly catalyzed by a class of enzymes known as carboxylesterases (EC 3.1.1.1). wikipedia.orgnih.gov These enzymes are ubiquitous in the body, with a high concentration in hepatocytes. wikipedia.org

The hydrolysis reaction involves the cleavage of the ester bond in cinnamyl acetate, yielding cinnamyl alcohol and acetic acid. wikipedia.orgvulcanchem.com This biotransformation is a critical detoxification step, as it converts the lipophilic ester into a more water-soluble alcohol, priming it for subsequent metabolic reactions. A-esterases are a significant subgroup of carboxylesterases involved in this process. wikipedia.org The efficiency of this hydrolysis can be influenced by steric hindrance around the ester bond and the substrate specificity of the particular carboxylesterase isoenzyme. soton.ac.uk

Detailed research findings on the enzymatic hydrolysis of this compound have shown that various microbial esterases, such as those from Aspergillus niger and Acinetobacter hemolyticus, can efficiently catalyze this reaction. scispace.comresearchgate.net For instance, a novel esterase, EstK1, from Acinetobacter hemolyticus expressed in E. coli demonstrated high transesterification activity, leading to the synthesis of this compound, and by extension, indicating its capacity for the reverse hydrolytic reaction. researchgate.net Similarly, studies on carboxylesterases from strawberry fruit (Fragaria × ananassa) have identified enzymes capable of hydrolyzing various volatile esters, a process analogous to the hydrolysis of this compound. nih.gov

Oxidative and Biotransformation Pathways to Downstream Metabolites

Following hydrolysis, the resulting cinnamyl alcohol is further metabolized through oxidative pathways. wikipedia.org The primary downstream metabolic cascade is as follows:

Oxidation to Cinnamaldehyde (B126680): Cinnamyl alcohol is oxidized to cinnamaldehyde. This reaction is catalyzed by NAD+-dependent alcohol dehydrogenase. wikipedia.org

Conversion to Cinnamic Acid: The major metabolic route for cinnamaldehyde is its conversion to cinnamic acid, a reaction facilitated by the enzyme aldehyde dehydrogenase. wikipedia.orgvulcanchem.com A minor pathway for cinnamaldehyde involves S-glutathionylation. wikipedia.org

Formation of Cinnamoyl CoA and Subsequent Metabolism: Cinnamic acid is then transformed into cinnamoyl CoA. From this point, the metabolic pathway branches. The major route involves β-oxidation, leading to the formation of benzoyl CoA. wikipedia.org A minor route is the conjugation with glycine (B1666218) by N-acyl transferase to form cinnamoylglycine. wikipedia.org

Final Metabolites for Excretion: Benzoyl CoA is either conjugated with glycine to produce hippuric acid, the major final metabolite, or hydrolyzed to benzoic acid. wikipedia.orglookchem.com Benzoic acid can be directly excreted in the urine or undergo glucuronidation before excretion. wikipedia.org Intermediate metabolites from the β-oxidation pathway, such as 3-hydroxy-3-phenylpropionic acid and acetophenone, can also be formed and excreted in the urine, though these are considered minor routes. wikipedia.org

This multi-step biotransformation ensures the efficient elimination of this compound from the body, primarily through urinary excretion of its polar metabolites within 24 hours of absorption. wikipedia.org

Table 1: Key Enzymes and Metabolites in the Biotransformation of this compound

Step Precursor Enzyme Product
1 This compound Carboxylesterases (e.g., A-esterases) Cinnamyl alcohol
2 Cinnamyl alcohol Alcohol dehydrogenase Cinnamaldehyde
3 Cinnamaldehyde Aldehyde dehydrogenase Cinnamic acid
4 Cinnamic acid - Cinnamoyl CoA
5a (Major) Cinnamoyl CoA β-oxidation enzymes Benzoyl CoA
5b (Minor) Cinnamoyl CoA N-acyl transferase Cinnamoylglycine
6a Benzoyl CoA - Hippuric acid
6b Benzoyl CoA - Benzoic acid

Microbial Biotransformation of this compound Precursors and Derivatives

Microorganisms play a significant role in the biotransformation of precursors and derivatives of this compound, offering alternative and environmentally friendly routes for the synthesis of valuable compounds.

From Cinnamaldehyde: The fungus Aspergillus sp. has been shown to biotransform trans-cinnamaldehyde into a variety of products, including cinnamyl alcohol and subsequently this compound through esterification. scielo.org.co This demonstrates a microbial pathway for the synthesis of this compound from its precursor.

From Cinnamyl Alcohol: The fungus Colletotrichum acutatum can convert cinnamyl alcohol into several metabolites, including cinnamaldehyde, cinnamic acid, and this compound. redalyc.org This highlights the versatility of microbial enzymes in performing both oxidation and acetylation reactions.

De novo Biosynthesis: Engineered Escherichia coli strains have been developed to produce this compound de novo from glucose. sci-hub.seresearchgate.net This was achieved by constructing an artificial biosynthetic pathway involving genes from different organisms, including phenylalanine ammonia (B1221849) lyase, carboxylic acid reductase, and alcohol acetyltransferase. sci-hub.seresearchgate.net Further metabolic engineering, such as overexpressing key enzymes in the shikimate pathway, enhanced the production of this compound. sci-hub.se

From Glycosidic Precursors: Oral microbiota have demonstrated the ability to hydrolyze glycosidic precursors from fruits, releasing volatile compounds including cinnamyl alcohol, which can then be further metabolized. mdpi.com

These microbial biotransformations are of significant interest for the industrial production of "natural" flavor and fragrance compounds. researchgate.net

Role in Plant Defense Mechanisms and Allelopathy (e.g., Cinnamic Acid Derivatives)

This compound and its derivatives, particularly cinnamic acid, are integral to plant defense and allelopathic interactions. nih.govmdpi.comnih.gov Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors.

Cinnamic acid and its hydroxylated forms (p-coumaric, caffeic, ferulic, and sinapic acids) are well-known allelochemicals that can affect seed germination and root growth in various plant species. researchgate.netplos.org The proposed mechanisms for their allelopathic effects include:

Inhibition of Root Growth: Exogenously applied cinnamic acid has been shown to inhibit root growth in plants like soybeans. researchgate.netplos.org This inhibition is associated with an increase in premature cell wall lignification, which restricts cell elongation. researchgate.netplos.org

Alteration of Enzyme Activity: Cinnamic acid can increase the activity of enzymes such as indole-3-acetic acid (IAA) oxidase, which degrades the plant growth hormone auxin, and cinnamate (B1238496) 4-hydroxylase (C4H), an enzyme in the phenylpropanoid pathway. researchgate.net

Induction of Lignin (B12514952) Production: Studies have shown that cinnamic acid and its derivatives can be channeled into the phenylpropanoid pathway, leading to an increased production of lignin monomers (p-hydroxyphenyl, guaiacyl, and syringyl). researchgate.netplos.org This enhanced lignification contributes to the stiffening of the cell wall and the inhibition of growth. plos.org

This compound itself is found in the essential oils of cinnamon species and contributes to the plant's defense against insects and pathogens. nih.govcrbb-journal.com For example, it can act as an attractant for insects involved in pollination. crbb-journal.com The presence of these compounds in plants is a key component of their chemical defense strategy against herbivores and competing plants. semanticscholar.org

Table 2: Allelopathic Effects of Cinnamic Acid on Soybean Roots

Treatment Root Length Inhibition (%) Lignin Content Increase (%)
Cinnamic acid 93.3 249
p-Coumaric acid 43.3 266
Caffeic acid 34.2 37
Ferulic acid 41.7 50

Data sourced from Lima et al. (2013) plos.org

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Analysis and Quantification (e.g., GC-MS, HPLC)

Chromatographic methods are fundamental in separating cinnamyl acetate (B1210297) from complex mixtures, such as essential oils, and quantifying its presence.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like cinnamyl acetate. ijpjournal.com In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. mdpi.comresearchgate.net The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique "fingerprint" for identification. nih.gov

Researchers have developed various GC-MS methods for analyzing this compound in different contexts. For instance, in the analysis of cinnamon essential oil, GC-MS can effectively separate and quantify this compound alongside other major constituents like cinnamaldehyde (B126680), eugenol, and linalool. ijpjournal.comtaylorandfrancis.com The choice of extraction method, such as steam distillation, ultrasound-assisted steam distillation, or microwave-assisted steam distillation, can influence the final concentration of this compound detected. For example, one study found that microwave-assisted steam distillation yielded the highest content of this compound in cinnamon essential oil.

Specific GC-MS parameters are optimized for accurate analysis. A common setup involves using a capillary column like an HP-5MS, with helium as the carrier gas. mdpi.com The temperature program is crucial for separating the various components of a sample. nih.gov

High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of this compound, particularly for non-volatile or thermally sensitive samples. sigmaaldrich.comscientificlabs.com Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose. In one study, optimal separation of cinnamaldehyde was achieved using an isocratic mobile phase of water and acetonitrile (B52724) (40:60 v/v) at a flow rate of 0.8 mL/min and a detection wavelength of 280 nm. mdpi.com

HPLC coupled with a diode-array detector (HPLC-DAD) has been successfully used for the quality control of Cinnamomum tamala leaf extracts by identifying and quantifying five bioactive compounds, including this compound. nih.govnih.gov This method's validation includes assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and stability, ensuring reliable and accurate results. nih.govnih.gov The content of this compound in these samples was found to vary, highlighting the importance of such analytical methods. nih.govnih.gov

Spectroscopic Methods for Structural Elucidation (e.g., NMR, FTIR, HRMS)

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used to determine the connectivity of atoms in the this compound molecule. sciepub.comresearchgate.net

¹H NMR: The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. rsc.org For instance, distinct resonances can be observed for the aromatic protons of the phenyl group, the vinylic protons of the double bond, the methylene (B1212753) protons adjacent to the ester oxygen, and the methyl protons of the acetate group. sciepub.comrsc.org A study utilizing quantitative ¹H NMR demonstrated its ability to not only identify but also quantify the relative concentrations of this compound in mixtures with other structurally similar cinnamyl esters. sciepub.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. rsc.org Each unique carbon atom in this compound gives a distinct signal, allowing for confirmation of the compound's structure. researchgate.netchemicalbook.com For example, the spectrum will show signals for the carbonyl carbon of the ester group, the carbons of the aromatic ring, the vinylic carbons, the methylene carbon, and the methyl carbon. rsc.orgchemicalbook.com

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. sciepub.com The FTIR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. sciepub.comsciepub.comsciepub.com A strong absorption band is typically observed for the C=O (carbonyl) stretching of the ester group. sciepub.com Other notable bands include those for C-O stretching, C=C stretching of the aromatic ring and the alkene, and C-H stretching and bending vibrations. sciepub.comsciepub.comsciepub.com FTIR has also been used quantitatively, with strong linear correlations found between spectral data and the weight percent of this compound in mixtures. sciepub.comsciepub.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. rsc.org This technique is particularly useful for confirming the molecular formula of this compound and for distinguishing it from isobaric compounds (molecules with the same nominal mass but different elemental compositions). ub.edu Ultra-high-performance liquid chromatography coupled with HRMS (UHPLC–HRMS) has been employed for the metabolomic profiling of different cinnamon species, allowing for the characterization of numerous metabolites, including this compound. nih.govresearchgate.net This powerful combination allows for both the separation and precise identification of compounds in complex mixtures. frontiersin.org

Advanced Analytical Methodologies in Compound Research

Beyond the standard techniques, advanced analytical methodologies are being developed and applied to study this compound in more complex scenarios. For example, the bioactivation of cinnamyl alcohol to cinnamaldehyde and other metabolites has been investigated using a sensitive targeted liquid chromatography-mass spectrometry (LC-MS) method in various in vitro systems, including reconstructed human epidermis models. frontiersin.org Non-targeted methods using HRMS have also been utilized to discover previously unknown metabolites. frontiersin.org

Furthermore, the interaction of this compound with other molecules is a subject of research. The adsorption of this compound onto a β-cyclodextrin polyurethane polymer was studied using techniques like solid-state ¹³C CP/MAS NMR and X-ray photoelectron spectroscopy (XPS) to understand the non-covalent interactions involved. rsc.org These advanced methods provide deeper insights into the behavior and properties of this compound at a molecular level.

Research Applications and Future Directions

Development as a Lead Compound for Novel Chemical Synthesis

Cinnamyl acetate (B1210297) serves as a valuable starting material, or lead compound, for the synthesis of more complex molecules. sci-hub.se Its inherent chemical structure, featuring an aromatic ring, a double bond, and an ester group, provides multiple reactive sites for modification. Researchers have utilized cinnamyl acetate in the synthesis of various organic compounds. For instance, it is a known precursor in the synthesis of chloramphenicol (B1208) and butyrolactone lignans. sci-hub.se The addition of dinitrogen trioxide to this compound creates an intermediate that is crucial for the synthesis of chloramphenicol. wikipedia.org

Furthermore, this compound and its derivatives have been employed in reactions such as O-allylation of phenols. In one study, a variety of cinnamyl acetates reacted with phenols to produce the desired products in good to excellent yields, ranging from 73% to 90%. mdpi.com The versatility of this compound as a building block continues to be explored for creating novel chemical entities with potential applications in materials science and pharmaceuticals.

Biotechnological Production through Metabolic Engineering of Microbial Cell Factories

The demand for natural and sustainably produced compounds has driven research into the biotechnological production of this compound. Traditional extraction from plants like cinnamon is often inefficient and costly due to low yields. sci-hub.se Chemical synthesis, while effective, can involve hazardous chemicals and harsh reaction conditions. sci-hub.sebiochemjournal.com As an alternative, metabolic engineering of microorganisms, such as Escherichia coli, presents a promising "green" manufacturing platform.

Scientists have successfully engineered E. coli to produce this compound from simple carbon sources like glucose. sci-hub.se This was achieved by introducing a synthetic metabolic pathway. The process begins with the biosynthesis of L-phenylalanine, which is then converted to cinnamic acid. Subsequent enzymatic steps, involving a carboxylic acid reductase and an acetyltransferase, transform cinnamic acid into cinnamyl alcohol and finally to this compound. sci-hub.se Through systematic optimization, including the overexpression of key enzymes like aldehyde reductase (YjgB), shikimate dehydrogenase (YdiB), and shikimate kinase (AroK), researchers have significantly improved production titers. sci-hub.se

**Table 1: Improvement of this compound Production in Engineered E. coli*** *This interactive table summarizes the progressive increase in this compound production through various metabolic engineering strategies.

Engineered Strain Genetic Modification This compound Titer (mg/L)
Initial Strain Introduction of biosynthetic pathway from L-phenylalanine -
SK03 Overexpression of aldehyde reductase YjgB 488 ± 22.6
SK04 Further overexpression of shikimate dehydrogenase YdiB and shikimate kinase AroK 627 ± 24.1

Data sourced from a 2020 study on the de novo biosynthesis of this compound in E. coli. sci-hub.se

This biotechnological approach not only offers a more sustainable production method but also opens the door for producing a variety of cinnamyl esters by using different alcohol acetyltransferases.

Structure-Activity Relationship Studies for Bioactivity Enhancement

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR studies aim to identify modifications that can enhance their desired properties, such as antifungal or insecticidal activity. plos.org

Research has shown that the biological efficacy of cinnamic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring and modifications to the side chain. plos.orgresearchgate.netnih.gov For example, in a study on the antifungal activity of cinnamic acid esters, it was found that introducing substituents to the benzene (B151609) ring generally increased the activity. plos.org The type of alcohol moiety in the ester also plays a significant role. plos.org

While some studies have indicated that acetylation can increase the biological activity of certain compounds, this is not always the case for cinnamyl derivatives. scielo.br One study found that this compound had lower acaricidal activity against Rhipicephalus microplus ticks compared to its precursor, (E)-cinnamaldehyde. scielo.br This highlights the complexity of SAR and the need for specific investigations for each target activity and organism. Future research will likely focus on synthesizing and screening a wider array of this compound derivatives to build more comprehensive SAR models, guiding the design of more potent and selective bioactive agents.

Exploration in Chemical Ecology and Inter-species Interactions

This compound, being a naturally occurring plant volatile, plays a role in chemical ecology, the study of chemically-mediated interactions between living organisms. foreverest.net Plants produce a diverse array of secondary metabolites, including this compound, which can act as attractants for pollinators or as defense compounds against herbivores and pathogens. herts.ac.uk

It is found in the essential oils of various plants, including several species of cinnamon (Cinnamomum). herts.ac.uk The presence and concentration of this compound, often in combination with other compounds like cinnamaldehyde (B126680), can define the specific "chemotype" of a plant. cabidigitallibrary.org For instance, Cinnamomum osmophloeum has been classified into different chemotypes, including a cinnamaldehyde/cinnamyl acetate type. cabidigitallibrary.org

These chemical profiles can influence interactions with other species. For example, the leaf essential oils of the cinnamaldehyde/cinnamyl acetate chemotype of C. osmophloeum have demonstrated excellent inhibitory effects against the pathogenic fungus Phellinus noxius. cabidigitallibrary.org In another example, a mixture of trans-cinnamaldehyde and this compound was found to affect the antenna morphology and recognition receptors of the red imported fire ant, Solenopsis invicta. researchgate.net Understanding the role of this compound in these interactions can provide valuable insights into ecological relationships and inform the development of novel pest management strategies.

Potential as a Bio-derived Agent in Pest Management Research

The insecticidal and repellent properties of this compound have made it a subject of interest in the search for environmentally benign pest management agents. foreverest.nettnu.edu.vn As a naturally derived compound, it is considered a botanical oil with insecticidal, fungicidal, and antibacterial activities. herts.ac.ukherts.ac.uk

Research has demonstrated the efficacy of this compound against various pests. It was identified as one of the active compounds in cinnamon leaf oil responsible for killing the larvae of the yellow fever mosquito, Aedes aegypti. mdpestnet.org Further studies have explored its activity against other insects and nematodes. nih.gov For instance, this compound was among the nematicidal principles identified in cassia and cinnamon oils effective against the pinewood nematode, Bursaphelenchus xylophilus. nih.gov

**Table 2: Larvicidal Activity of Cinnamon Oil Compounds against Aedes aegypti*** *This table presents the compounds from cinnamon leaf oil that showed the strongest activity against mosquito larvae.

Compound Activity
Cinnamaldehyde Strongest
This compound Strongest
Eugenol Strongest
Anethole Strongest

Source: Journal of Agricultural and Food Chemistry, 2004. mdpestnet.org

The development of formulations containing this compound could offer a safer alternative to synthetic pesticides. mdpestnet.org Its use as a repellent is also being investigated, with researchers suggesting it might be effective against adult mosquitoes. mdpestnet.org Future research in this area will likely focus on optimizing formulations for enhanced stability and efficacy, as well as evaluating its impact on non-target organisms to ensure its environmental safety.

Integration into Green Chemistry Synthetic Protocols

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound is increasingly being approached through the lens of green chemistry.

One key area of development is the use of enzymatic catalysts, such as lipases, which operate under mild conditions and exhibit high selectivity, thereby reducing byproducts. wikipedia.orgbiochemjournal.com For example, the synthesis of this compound has been achieved through the transesterification of cinnamyl alcohol with ethyl acetate using an immobilized lipase (B570770) (Novozym 435) in a solvent-free system. This method achieved a high conversion rate of over 90%. ebi.ac.uk Another approach utilized a simple bioreactor with Pseudomonas fluorescens lipase immobilized on absorbent cotton, which also demonstrated high efficiency and reusability. biochemjournal.comtandfonline.com

Researchers have also explored the use of phase transfer catalysis (PTC) for the synthesis of this compound from cinnamyl bromide and sodium acetate, which can enhance reaction rates and yields under milder conditions than traditional methods. wikipedia.orgresearchgate.net Furthermore, the use of sustainable solvents, such as triacetin (B1683017) (a glycerol (B35011) derivative), is being investigated for reactions involving this compound. acs.org These green synthetic protocols not only make the production of this compound more environmentally friendly but also align with the growing demand for sustainable chemical manufacturing processes.

Q & A

Q. How can cinnamyl acetate be biosynthesized in microbial systems?

this compound can be biosynthesized in Escherichia coli by screening plant-derived benzyl alcohol O-acyltransferases (e.g., from Clarkia breweri) and engineering a metabolic pathway using glucose as the carbon source. The process involves heterologous expression of the selected acyltransferase, optimization of substrate (cinnamyl alcohol and acetyl-CoA) availability, and fermentation conditions. Yields up to 166.9 ± 6.6 mg/L have been achieved, validated via GC and NMR spectroscopy .

Q. What analytical techniques are used to quantify this compound in reaction mixtures?

Gas chromatography (GC) with flame ionization detection is standard. Key parameters include a nitrogen carrier gas (0.4 MPa split ratio 1:1), column temperature gradients (130°C initial, ramped to 210°C at 20°C/min, then 280°C at 60°C/min), and retention times of 3.8 min (cinnamyl alcohol) and 4.7 min (this compound). Sample preparation involves dilution in n-hexane and filtration through 0.25 μm membranes .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

this compound is classified as an eye irritant (Category 2, H319). Required precautions include:

  • PPE : Safety goggles, impermeable gloves, and lab coats.
  • Engineering controls : Adequate ventilation and accessible eyewash stations.
  • Storage : 2–8°C, away from strong acids/oxidizers.
  • Spill management : Immediate cleanup to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods assess this compound’s potential as an H. pylori inhibitor?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to virB4, virB8, and virB9 proteins. Structural stability of docked complexes is analyzed via 100-ns molecular dynamics (MD) simulations, calculating root-mean-square deviation (RMSD) and fluctuation (RMSF). Pharmacokinetic properties (e.g., Lipinski’s rules, bioavailability) are predicted using SwissADME and ADMETLab 2.0 .

Q. How to design experiments testing catalytic activity of this compound in etherification reactions?

Use Ag@rutin, Pd@rutin, or Ag–Pd@rutin nanocomposites as catalysts. Reaction conditions include refluxing this compound with substituted phenols (e.g., p-cresol) in anhydrous solvents. Monitor progress via thin-layer chromatography (TLC) and confirm products via 1^1H/13^13C-NMR. Catalyst recycling efficiency can be tested over multiple cycles .

Q. What methods optimize the extraction of this compound from cinnamon essential oils?

Microwave-assisted steam distillation (MASD) enhances yield (up to 9.55% w/w) by polarizing molecules, improving solubility of oxides. Compare with conventional steam distillation (SD) and ultrasound-assisted SD (UASD). Quantify esters via GC-MS and validate with β-cyclodextrin host-guest complexation for purity .

Q. How to evaluate the insecticidal activity of this compound against red imported fire ants (RIFAs)?

Conduct electroantennogram (EAG) assays on RIFA antennae to measure responses to this compound vapor. Use dichloromethane-diluted standards (0.13–1.5 mg/mL) and compare with trans-cinnamaldehyde. Fumigation bioassays assess mortality rates and knockdown effects at varying concentrations (e.g., LC₅₀ determination) .

Q. How to analyze the structural stability of this compound-protein complexes in drug design?

Perform normal mode analysis (NMA) and MD simulations (e.g., GROMACS) to assess conformational changes in virB4 and virB9 complexes. Validate stability using Gibbs free energy calculations and principal component analysis (PCA) of trajectory data .

Q. Methodological Notes

  • Contradictions : While highlights MASD for extraction, uses dichloromethane for GC calibration, emphasizing solvent compatibility.
  • Safety Consistency : SDS data () uniformly classify this compound as an eye irritant, requiring standardized PPE.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.